N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride
Description
N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzofuran-2-carboxamide core linked to a sulfonylethyl-piperazine moiety.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S.ClH/c26-22(21-16-19-8-4-5-9-20(19)29-21)23-10-15-30(27,28)25-13-11-24(12-14-25)17-18-6-2-1-3-7-18;/h1-9,16H,10-15,17H2,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOBCDMFBMKDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Modifications: Benzofuran vs. Benzopyran
The compound in , N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride, shares a sulfonylethyl-piperazine sidechain but differs in its central heterocyclic ring (benzopyran vs. benzofuran). Key distinctions include:
- Benzopyran : Contains a fused benzene and oxygen-containing pyran ring, which may enhance planarity and π-π stacking interactions.
- Benzofuran : Features a fused benzene and furan ring, offering reduced steric hindrance and altered electronic properties.
Piperazine Substituent Variations
highlights six benzofuran-2-carboxamide derivatives with piperazine/piperidine-based sidechains. Notable examples include:
| Compound ID | Substituent on Benzofuran Core | Piperazine/Piperidine Modification | Molecular Weight ([M + H]+) |
|---|---|---|---|
| 60 | 4-(4-Methylpiperazinyl)phenyl | Piperidin-4-ylmethyl | 419.2 |
| 61 | 4-(4-Methylpiperazinyl)phenyl | Piperidin-4-ylmethyl (modified) | 433.3 |
| 63 | 4-(Diethylamino)phenyl | Piperidin-4-ylmethyl | 406.2 |
Key Observations:
- 4-Benzylpiperazine vs. 4-Methylpiperazine (Compound 60) : The benzyl group in the target compound introduces greater steric bulk and aromaticity, which may enhance binding affinity to hydrophobic pockets in target proteins compared to methylpiperazine.
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
The synthesis requires multi-step optimization, including:
- Coupling reactions : Benzofuran-2-carboxylic acid derivatives are coupled with piperazine-sulfonamide intermediates via carbodiimide-mediated amide bond formation, ensuring stoichiometric control to minimize side products .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C enhance reaction efficiency, while recrystallization from ethanol/2-propanol mixtures improves purity (yields: 45–85% reported for analogs) .
- Analytical validation : Confirm purity (>95%) using / NMR (e.g., δ 7.45–8.69 ppm for benzofuran protons) and high-resolution mass spectrometry (HRMS) .
Basic: How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm structural integrity?
Key NMR signals for structural validation include:
- Benzofuran core : Aromatic protons at δ 7.2–7.6 ppm (doublets/triplets, ) and a singlet for the furan C3 proton .
- Piperazine moiety : Broad singlets at δ 2.5–3.5 ppm for N–CH groups, split into two sets (4H each) due to sulfonyl substitution .
- Sulfonyl and ethyl linkers : SO group adjacent to ethyl chain protons (δ 3.3–3.5 ppm, m) and amide NH (δ 8.6–8.7 ppm, t) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting dopamine receptors?
- Piperazine substitution : Analog studies show 2,3-dichlorophenyl or 2-methoxyphenyl groups on piperazine enhance D3 receptor affinity (e.g., ) by optimizing hydrophobic interactions .
- Benzofuran modifications : 5-Iodo or 3-methyl substituents increase metabolic stability but may reduce solubility; balance via hydrochloride salt formation .
- Functional assays : Use radioligand binding (e.g., -spiperone) and cAMP inhibition in HEK-293 cells expressing D3 receptors to quantify antagonism .
Advanced: How can researchers resolve discrepancies in biological activity across experimental models?
- Species variability : Test receptor homology (e.g., human vs. rodent D3 receptors) using molecular dynamics simulations to identify divergent binding pockets .
- Solubility effects : Adjust formulation (e.g., DMSO/PEG-400 mixtures) to ensure consistent bioavailability in in vivo vs. in vitro models .
- Data normalization : Report activity as % inhibition relative to positive controls (e.g., haloperidol) to standardize cross-study comparisons .
Advanced: What computational methods predict binding affinity to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions between the benzofuran core/piperazine and D3 receptor residues (e.g., Phe346, Ser192) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonyl-ethyl linker interactions with extracellular loops .
- Free energy calculations : Apply MM-PBSA to estimate binding energy contributions (ΔG ~ -40 kcal/mol for high-affinity analogs) .
Methodological: How is metabolic stability assessed in preclinical studies?
- Liver microsome assays : Incubate compound (1–10 µM) with human/rat microsomes (37°C, NADPH). Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, 60 min (t > 30 min desirable) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates; IC > 10 µM indicates low drug-drug interaction risk .
Methodological: What synthetic routes optimize scalability for gram-scale production?
- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce batch variability .
- Catalyst recycling : Use immobilized Pd/C for Suzuki couplings (e.g., benzofuran iodination) to achieve >90% yield over 5 cycles .
- Purification : Replace column chromatography with pH-selective crystallization (e.g., HCl salt precipitation at pH 4–5) .
Methodological: How is enantioselectivity evaluated for chiral intermediates?
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